2-Ethynyl-8-methoxyquinoline
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Overview
Description
2-Ethynyl-8-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. The presence of an ethynyl group at the second position and a methoxy group at the eighth position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-8-methoxyquinoline typically involves the use of transition-metal catalyzed reactions. One common method is the palladium-catalyzed cross-coupling reaction between 2-bromo-8-methoxyquinoline and an ethynyl reagent. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinoline-2-carbaldehyde.
Reduction: Formation of 2-ethynyl-8-methoxytetrahydroquinoline.
Substitution: Formation of 2-ethynyl-8-substituted quinoline derivatives.
Scientific Research Applications
2-Ethynyl-8-methoxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethynyl-8-methoxyquinoline involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Ethynylquinoline: Lacks the methoxy group, resulting in different chemical properties.
8-Methoxyquinoline: Lacks the ethynyl group, affecting its reactivity and biological activity.
2-Methyl-8-methoxyquinoline: Contains a methyl group instead of an ethynyl group, leading to different steric and electronic effects.
Uniqueness: 2-Ethynyl-8-methoxyquinoline is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9NO |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-ethynyl-8-methoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-3-10-8-7-9-5-4-6-11(14-2)12(9)13-10/h1,4-8H,2H3 |
InChI Key |
HYCCALXMBDCJSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2)C#C |
Origin of Product |
United States |
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